molecular formula C6H7N5O B1471201 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 1803594-48-0

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B1471201
CAS No.: 1803594-48-0
M. Wt: 165.15 g/mol
InChI Key: XHNLOQPOCYSUNP-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is a heterocyclic compound that contains an azide group and a cyclopropyl group attached to an oxadiazole ring

Scientific Research Applications

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive azide group.

Safety and Hazards

Azides are known to be potentially explosive and should be handled with care . They can also be toxic if ingested or inhaled, and can cause skin and eye irritation . Specific safety and hazard information for “2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole” would depend on its exact composition and should be provided by the manufacturer or supplier.

Future Directions

The use of azides in organic synthesis and material science is a topic of ongoing research . They have been used in the development of new drugs, the synthesis of novel materials, and in various other applications . Future research will likely continue to explore the potential uses of azides and related compounds in these and other areas.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with DNA polymerase during DNA synthesis, where it acts as a substrate for the enzyme . The azido group in this compound provides a unique Raman shift, making it useful for Raman spectroscopic detection in biochemical assays

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the polyamine metabolism pathway by interacting with antizyme inhibitors, which regulate polyamine levels in cells . This interaction can lead to changes in cell proliferation and survival, highlighting the compound’s potential impact on cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with DNA polymerase, where it acts as a reversible terminator during DNA synthesis . This interaction allows for precise control over DNA replication, making it a valuable tool in molecular biology research. Additionally, the compound’s azido group can participate in click chemistry reactions, enabling the labeling and functionalization of biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to modulate cellular signaling pathways without causing significant toxicity . At higher doses, it can induce adverse effects, including cytotoxicity and disruptions in cellular homeostasis . These findings underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as DNA polymerase and antizyme inhibitors . These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. The compound’s role in these pathways highlights its potential as a tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . This compound has been found to localize in the cytoplasm and nucleus, where it can interact with DNA and other biomolecules. The precise localization of the compound can impact its activity and function, making it an important factor to consider in experimental design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) is replaced by an azide ion (N₃⁻).

    Cyclopropyl Group Addition: The cyclopropyl group can be introduced through various methods, including cyclopropanation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

    Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition reaction.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Cycloaddition: Triazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-5-ethynylfuran: A similar compound with an ethynyl group instead of a cyclopropyl group.

    3-Azido-2,2-bis(azidomethyl)propyl 2-azidoacetate: A compound with multiple azide groups and different structural features.

Uniqueness

2-(Azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole is unique due to the presence of both an azidomethyl group and a cyclopropyl group attached to an oxadiazole ring

Properties

IUPAC Name

2-(azidomethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c7-11-8-3-5-9-10-6(12-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNLOQPOCYSUNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235697
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803594-48-0
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803594-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole, 2-(azidomethyl)-5-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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